Tert-butyl 4-[(6-methylpyrazin-2-yl)oxy]piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-[(6-methylpyrazin-2-yl)oxy]piperidine-1-carboxylate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a tert-butyl ester group, and a 6-methylpyrazin-2-yloxy moiety. Its molecular formula is C15H24N2O3, and it is often used as an intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(6-methylpyrazin-2-yl)oxy]piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with 6-methylpyrazin-2-yl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and an organic solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[(6-methylpyrazin-2-yl)oxy]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Tert-butyl 4-[(6-methylpyrazin-2-yl)oxy]piperidine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 4-[(6-methylpyrazin-2-yl)oxy]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate
- Tert-butyl 4-(azidomethyl)piperidine-1-carboxylate
- Tert-butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-[(6-methylpyrazin-2-yl)oxy]piperidine-1-carboxylate is unique due to the presence of the 6-methylpyrazin-2-yloxy group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry .
Properties
Molecular Formula |
C15H23N3O3 |
---|---|
Molecular Weight |
293.36 g/mol |
IUPAC Name |
tert-butyl 4-(6-methylpyrazin-2-yl)oxypiperidine-1-carboxylate |
InChI |
InChI=1S/C15H23N3O3/c1-11-9-16-10-13(17-11)20-12-5-7-18(8-6-12)14(19)21-15(2,3)4/h9-10,12H,5-8H2,1-4H3 |
InChI Key |
QOCZAYQVJBURNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=N1)OC2CCN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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